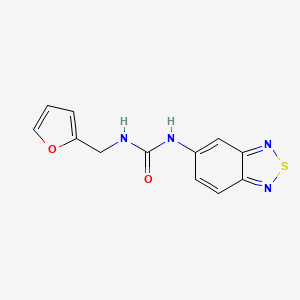![molecular formula C18H15N3O6 B4010200 2-{3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4010200.png)
2-{3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related indole derivatives involves multi-step chemical processes, starting from basic precursors such as indole-2-carboxylic acid. For example, improved synthesis methods have led to significant yields in intermediate compounds, which are crucial for further chemical modifications. Catalytic systems, especially those involving palladium (Pd) complexes, have been highlighted for their efficiency in reductive carbonylation reactions, providing a pathway to synthesize compounds with similar structural motifs in a one-pot process with high selectivity and yield (Vavasori et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds showcases the importance of intramolecular hydrogen bonding, which influences the orientation of functional groups and overall molecular stability. X-ray crystallography studies reveal that ring N atoms in certain indole derivatives are essentially planar, indicating conjugation with adjacent units, which is pivotal for the compound's reactivity and interaction properties (Helliwell et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving indole derivatives are varied and depend significantly on the substituents attached to the core structure. These reactions can lead to diverse outcomes, including the formation of novel compounds with potential biological activities. For example, the condensation reactions between 1H-indole carbaldehyde oxime and chloroacetamide derivatives yield new compounds with evaluated antioxidant activities, indicating the potential for creating derivatives with enhanced biological properties (Gopi & Dhanaraju, 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of functional groups present. For instance, the crystalline structure analysis reveals specific hydrogen bonding patterns that can impact the compound's solubility and stability (Helliwell et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further functionalization, are integral to understanding the compound's applications. Studies show that the presence of certain functional groups can significantly enhance the reactivity, allowing for the synthesis of compounds with varied biological activities (Modi et al., 2011).
Propiedades
IUPAC Name |
2-[3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-2-oxoindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c19-16(23)10-20-14-4-2-1-3-13(14)18(25,17(20)24)9-15(22)11-5-7-12(8-6-11)21(26)27/h1-8,25H,9-10H2,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGCFIROJIEIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4010121.png)
![methyl 4-{4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}pentanoate](/img/structure/B4010130.png)
![4-(1-{4-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}ethyl)morpholine](/img/structure/B4010135.png)
![3-(benzyloxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine trifluoroacetate](/img/structure/B4010153.png)
![2-methyl-3-[4-(1H-pyrazol-5-yl)phenyl]pyrazine](/img/structure/B4010159.png)
![N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-bromo-3-methylphenyl)ethanediamide](/img/structure/B4010165.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4010173.png)
![N-[4-(4-morpholinyl)phenyl]-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide](/img/structure/B4010182.png)
![2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4010187.png)
![1-allyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4010191.png)
![17-{[(2-ethylphenyl)amino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4010205.png)
![N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4010217.png)
![[2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenoxy]acetic acid](/img/structure/B4010219.png)
